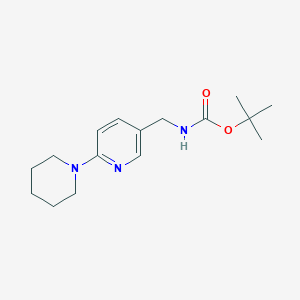

tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to a methylene linker at the 3-position of a pyridine ring. The 6-position of the pyridine is substituted with a piperidin-1-yl group, a structural feature that distinguishes it from analogs with halogen, alkoxy, or other heterocyclic substituents.

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl N-[(6-piperidin-1-ylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-13-7-8-14(17-11-13)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,18,20) |

InChI Key |

PUZXSQSZCAWQGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving carbamate derivatives.

Industry: The compound is used in the production of various chemical products and intermediates, contributing to the development of new materials and technologies.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate with pyridine-based carbamate derivatives, focusing on structural features, molecular parameters, and inferred functional properties.

Structural Analogs and Substituent Effects

Key structural analogs include:

Notes:

- Halogenated analogs (e.g., 6-Cl, 6-Br): These derivatives exhibit higher molecular weights and reduced steric hindrance, favoring electrophilic substitution reactions.

- Hydroxymethyl analog : The 6-hydroxymethyl group (CAS 323578-38-7) shares a high structural similarity score (0.82) with the target compound, suggesting comparable reactivity in carbamate deprotection reactions.

Commercial Availability and Pricing

Selected analogs are commercially available, with prices reflecting synthetic complexity:

- tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate : $400/g (1 g), $1600/5 g.

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate : $400/g (1 g), $1600/5 g.

The target compound’s absence from commercial catalogs suggests it is a novel or custom-synthesized entity, likely requiring multi-step synthesis involving piperidine coupling and carbamate protection.

Functional Implications

- Solubility : The piperidine ring in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., 6-Br, 2-Cl derivatives), which are more lipophilic.

- Reactivity : Piperidin-1-yl’s electron-donating nature could stabilize the pyridine ring against nucleophilic attack, whereas halogenated analogs are more prone to Suzuki-Miyaura cross-coupling.

- Biological Activity : Piperidine-containing analogs are frequently explored as kinase inhibitors or GPCR modulators, whereas hydroxymethyl derivatives (e.g., CAS 323578-38-7) may serve as prodrug intermediates.

Biological Activity

Tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 291.39 g/mol. Its structure includes a tert-butyl group, a piperidine moiety, and a pyridine ring, which are known for their interactions with various biological targets.

Synthesis

The synthesis of tert-butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves multi-step organic synthesis techniques. A common method includes:

- Formation of the piperidine derivative : Using piperidine as a starting material.

- Carbamate formation : Reaction with tert-butyl chloroformate to form the carbamate linkage.

- Purification : Employing techniques such as silica gel column chromatography to isolate the final product.

Research indicates that compounds similar to tert-butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate exhibit various biological activities, including:

- Inhibition of Enzymes : Compounds in this class have been studied for their potential to inhibit enzymes involved in cancer progression and neurodegenerative diseases.

- Receptor Interaction : The piperidine and pyridine components are known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

In Vitro Studies

A study highlighted the compound's ability to modulate drug resistance in cancer cells. It was observed that derivatives could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines . This suggests that the compound may play a role in overcoming multidrug resistance mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can be influenced by modifications to its structure. For instance, variations in the position of methyl groups on the pyridine ring can lead to different binding affinities for target receptors, affecting overall pharmacological efficacy.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of related compounds that share structural similarities with tert-butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate:

| Compound Name | Structure | Distinctive Features |

|---|---|---|

| Tert-butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate | Structure | Variation in methyl group position on pyridine ring |

| Tert-butyl n-(piperidin-4-ylmethyl)carbamate | Structure | Different piperidine positioning; potential for different biological interactions |

| Tert-butyl n-(3r,5s)-5-methylpiperidin-3-ylcarbamate | Structure | Stereochemical variation affecting receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.